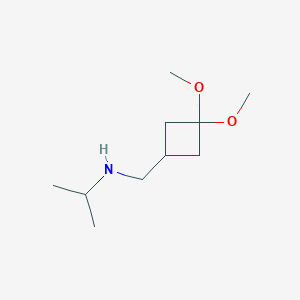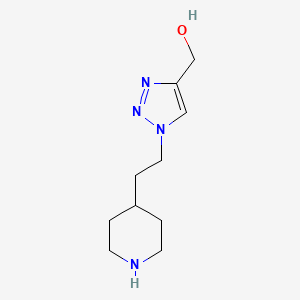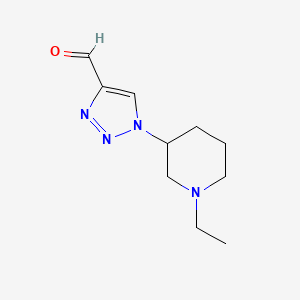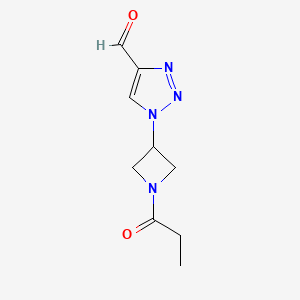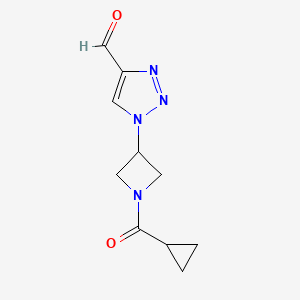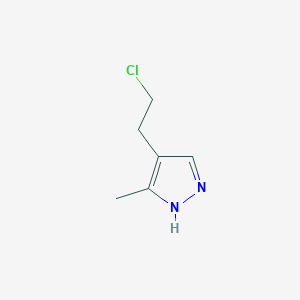
4-(2-chloroethyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
Compounds with a pyrazole core, such as “4-(2-chloroethyl)-3-methyl-1H-pyrazole”, are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazole ring substituted at the 4-position with a 2-chloroethyl group and at the 3-position with a methyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with a pyrazole core are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chloroethyl group could be replaced by other nucleophiles .
Applications De Recherche Scientifique
Synthesis and Functionalization
Pyrazoles, including 4-(2-chloroethyl)-3-methyl-1H-pyrazole, serve as fundamental scaffolds in organic synthesis. Grotjahn et al. (2002) detailed a flexible synthesis method for pyrazoles with varied substituents, highlighting their utility as precursors for further chemical modifications. This methodology enables the production of polyfunctional pyrazoles, emphasizing the versatility of pyrazoles in synthetic chemistry (Grotjahn et al., 2002).
Catalysis and Material Science
Sharma et al. (2013) explored the synthesis of palladium(II) complexes using a bromo-substituted 1-(2-chloroethyl)-1H-pyrazole derivative. These complexes were utilized as precursors for palladium and selenium nanoparticles, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions. This study illustrates the application of pyrazole derivatives in material science, specifically in the development of nanoparticles with catalytic properties (Sharma et al., 2013).
Mécanisme D'action
- By directly attacking DNA, it prevents the strands from uncoiling and separating, which is essential for DNA replication. Consequently, affected cells can no longer divide .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is administered orally or intravenously. It distributes widely in tissues. The liver metabolizes it, forming active intermediates. Elimination occurs primarily through urine. The compound’s pharmacokinetics influence its efficacy and toxicity .
Result of Action
Action Environment
- The compound’s stability and efficacy may be influenced by factors such as pH, temperature, and light exposure. Optimal action occurs within specific physiological conditions. Proper storage and handling are crucial to maintain its effectiveness .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloroethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOYPFJXPCNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)
![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)


